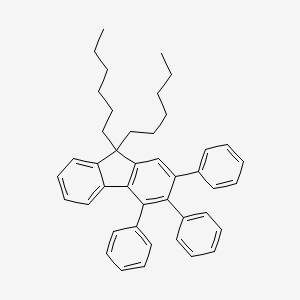

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene

Description

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is a symmetrically substituted fluorene derivative featuring two hexyl groups at the 9-position and three phenyl groups at the 2-, 3-, and 4-positions. This structural design enhances solubility in organic solvents while maintaining π-conjugation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and polymer-based LEDs . The hexyl chains reduce crystallinity and improve film-forming properties, whereas the phenyl substituents extend conjugation and modulate electronic properties.

Properties

CAS No. |

643767-50-4 |

|---|---|

Molecular Formula |

C43H46 |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

9,9-dihexyl-2,3,4-triphenylfluorene |

InChI |

InChI=1S/C43H46/c1-3-5-7-20-30-43(31-21-8-6-4-2)38-29-19-18-28-36(38)42-39(43)32-37(33-22-12-9-13-23-33)40(34-24-14-10-15-25-34)41(42)35-26-16-11-17-27-35/h9-19,22-29,32H,3-8,20-21,30-31H2,1-2H3 |

InChI Key |

XTQQNYQCDOMNBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with hexyl halides under basic conditions, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted fluorenes, ketones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.

Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

Mechanism of Action

The mechanism by which 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene exerts its effects is primarily through its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of materials and enhance their performance in applications such as OLEDs and photovoltaic cells.

Comparison with Similar Compounds

Comparison with Similar Fluorene Derivatives

Structural Modifications and Substituent Effects

Substituents at the 9-Position

- 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene : The dihexyl groups enhance solubility and reduce aggregation, critical for solution-processed devices.

- 9,9-Dimethyl-2-(2-nitrophenyl)-9H-fluorene (): Methyl groups at the 9-position offer less steric hindrance and lower solubility compared to hexyl chains. The nitro group at the 2-position introduces strong electron-withdrawing effects, altering charge transport properties.

- 9,9-Bis[4-(2-chloroethoxy)phenyl]-9H-fluorene (): Chloroethoxy groups introduce polar functionalities, improving compatibility with polar matrices but increasing sensitivity to hydrolysis.

Substituents on the Fluorene Core

- 2,3,4-Triphenyl vs. Mono-Substituted Derivatives: The triphenyl substitution in the target compound extends conjugation and stabilizes excited states, leading to blue-white emission in OLEDs . In contrast, mono-substituted derivatives like 9,9-dimethyl-2-nitro-9H-fluorene () exhibit redshifted absorption due to nitro-group-induced charge-transfer transitions.

- Fluorinated Derivatives : Compounds such as 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene () feature electron-withdrawing fluorinated side chains, which lower LUMO levels and enable n-type semiconductor behavior.

Bridged and Spiro Structures

- 9,9'-Spirobi[9H-fluorene]-cored perylenediimide (): The spirobi[fluorene] core reduces π-π stacking and enhances thermal stability, making it suitable for non-fullerene acceptors in solar cells.

Electronic and Photophysical Properties

- Charge Transport : The triphenyl substitution in the target compound improves hole mobility compared to nitro- or fluorinated derivatives, which exhibit ambipolar or electron-dominated transport .

- Stability : Fluorinated derivatives () show enhanced oxidative stability but require specialized processing due to hydrophobicity.

Biological Activity

9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is a fluorene derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic materials known for their applications in optoelectronic devices, but recent studies have highlighted its bioactive properties, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent findings.

Chemical Structure and Properties

The structure of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene can be depicted as follows:

This compound features a fluorene backbone with multiple phenyl and hexyl substituents, which contribute to its solubility and photophysical properties.

Biological Activity Overview

Recent studies have explored the biological activities of various fluorene derivatives, including 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene. The following sections summarize the key findings regarding its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit significant antimicrobial properties. In particular:

- Studies on Fluorene Derivatives : A study synthesized various fluorene-based compounds and evaluated their antimicrobial efficacy against multidrug-resistant strains. The results showed that certain derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Mechanism of Action : The mode of action appears to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth and proliferation. Inhibiting DHFR disrupts DNA synthesis, leading to cell death .

| Compound Name | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 5g | 10 | Staphylococcus aureus |

| 5h | 11 | Staphylococcus aureus |

| 5j | 10 | Escherichia coli |

| 5j | 8 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene has been investigated in various cancer cell lines:

- Cell Line Studies : The compound was tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. It exhibited significant cytotoxicity compared to standard chemotherapeutics like Taxol .

- Comparative Efficacy : In vitro studies showed that some fluorene derivatives displayed higher efficacy than conventional drugs in inhibiting cancer cell proliferation. For instance, certain synthesized compounds demonstrated IC50 values lower than those of Taxol in the tested cell lines .

Case Studies

- Fluorene Derivatives Against Cancer :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.